5-Chloro-N-methyl-1H-indole-3-ethanamine
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Overview
Description
5-Chloro-N-methyl-1H-indole-3-ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-1H-indole-3-ethanamine typically involves the chlorination of N-methyl-1H-indole-3-ethanamine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-methyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. In biological systems, it may act as an agonist or antagonist, modulating the activity of neurotransmitter receptors or inhibiting enzyme function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Known for its psychoactive properties and use in neurological research.
5-Fluoro-N-methyl-1H-indole-3-ethanamine: Similar structure with a fluorine atom instead of chlorine, used in medicinal chemistry.
Uniqueness
5-Chloro-N-methyl-1H-indole-3-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may influence its interaction with biological targets, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13ClN2/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
IAKXKRUMJQNZEL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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